

solubility of Fmoc-Cys(pMeOBzl)-OH in different solvents

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Compound of Interest

Compound Name: **Fmoc-Cys(pMeOBzl)-OH**

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Solubility of Fmoc-Cys(pMeOBzl)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N- α -Fmoc-S-(p-methoxybenzyl)-L-cysteine (**Fmoc-Cys(pMeOBzl)-OH**), a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for efficient peptide coupling, minimizing aggregation, and ensuring high-purity synthesis of cysteine-containing peptides.

While precise quantitative solubility data for **Fmoc-Cys(pMeOBzl)-OH** is not extensively documented in publicly available literature, this guide consolidates qualitative solubility information based on the general behavior of Fmoc-protected amino acids and provides a detailed experimental protocol for researchers to determine specific solubility parameters.

Core Properties of Fmoc-Cys(pMeOBzl)-OH

Property	Value
Chemical Name	N- α -(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxybenzyl)-L-cysteine
Synonyms	Fmoc-Cys(Mob)-OH, Fmoc-Cys(4-MeOBzl)-OH
CAS Number	141892-41-3[1]
Molecular Formula	C ₂₆ H ₂₅ NO ₅ S[1]
Molecular Weight	463.5 g/mol [1]
Appearance	Typically a white to off-white powder
Storage	2-8°C

Solubility Profile

Fmoc-protected amino acids, including **Fmoc-Cys(pMeOBzl)-OH**, generally exhibit good solubility in polar aprotic solvents commonly employed in peptide synthesis.[2][3] Poor solubility can impede coupling reactions, leading to diminished yields and purity. The p-methoxybenzyl (pMeOBzl) protecting group on the cysteine thiol contributes to the overall hydrophobicity of the molecule, influencing its solubility profile.

The following table summarizes the expected qualitative solubility of **Fmoc-Cys(pMeOBzl)-OH** in various solvents. It is important to note that these are general guidelines, and empirical determination is recommended for specific concentrations and applications.

Solvent	Abbreviation	Expected Solubility	Notes
N,N-Dimethylformamide	DMF	Soluble	A standard and highly effective solvent for SPPS.
N-Methyl-2-pyrrolidone	NMP	Soluble	Another widely used polar aprotic solvent in SPPS, often a good alternative to DMF.
Dimethyl sulfoxide	DMSO	Soluble	A highly polar solvent capable of dissolving many poorly soluble protected peptides.
Dichloromethane	DCM	Soluble	Often used for resin swelling and in combination with other solvents for coupling reactions.
Tetrahydrofuran	THF	Moderately Soluble	May be used in some coupling protocols.
Acetonitrile	ACN	Poorly Soluble	Generally not a primary solvent for dissolving Fmoc-amino acids for coupling.
Water	H ₂ O	Poorly Soluble	Expected for a large, protected amino acid.
Diethyl Ether	Insoluble	Commonly used as a non-solvent for precipitation.	
Hexanes	Insoluble	Used for washing and precipitation.	

Experimental Protocols

Due to the lack of specific published methods for **Fmoc-Cys(pMeOBzl)-OH**, a generalized experimental protocol for determining the solubility of Fmoc-protected amino acids is provided below. This method can be adapted to ascertain precise solubility values.

Protocol: Determination of Saturated Solubility

Objective: To determine the saturation solubility of **Fmoc-Cys(pMeOBzl)-OH** in a specific solvent at a controlled temperature.

Materials:

- **Fmoc-Cys(pMeOBzl)-OH**
- Analytical grade solvents (e.g., DMF, NMP, DCM)
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Analytical balance (± 0.01 mg)
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.22 μ m PTFE)

Procedure:

- Preparation of Standard Curve:
 - Prepare a stock solution of **Fmoc-Cys(pMeOBzl)-OH** of known concentration in the solvent of interest.

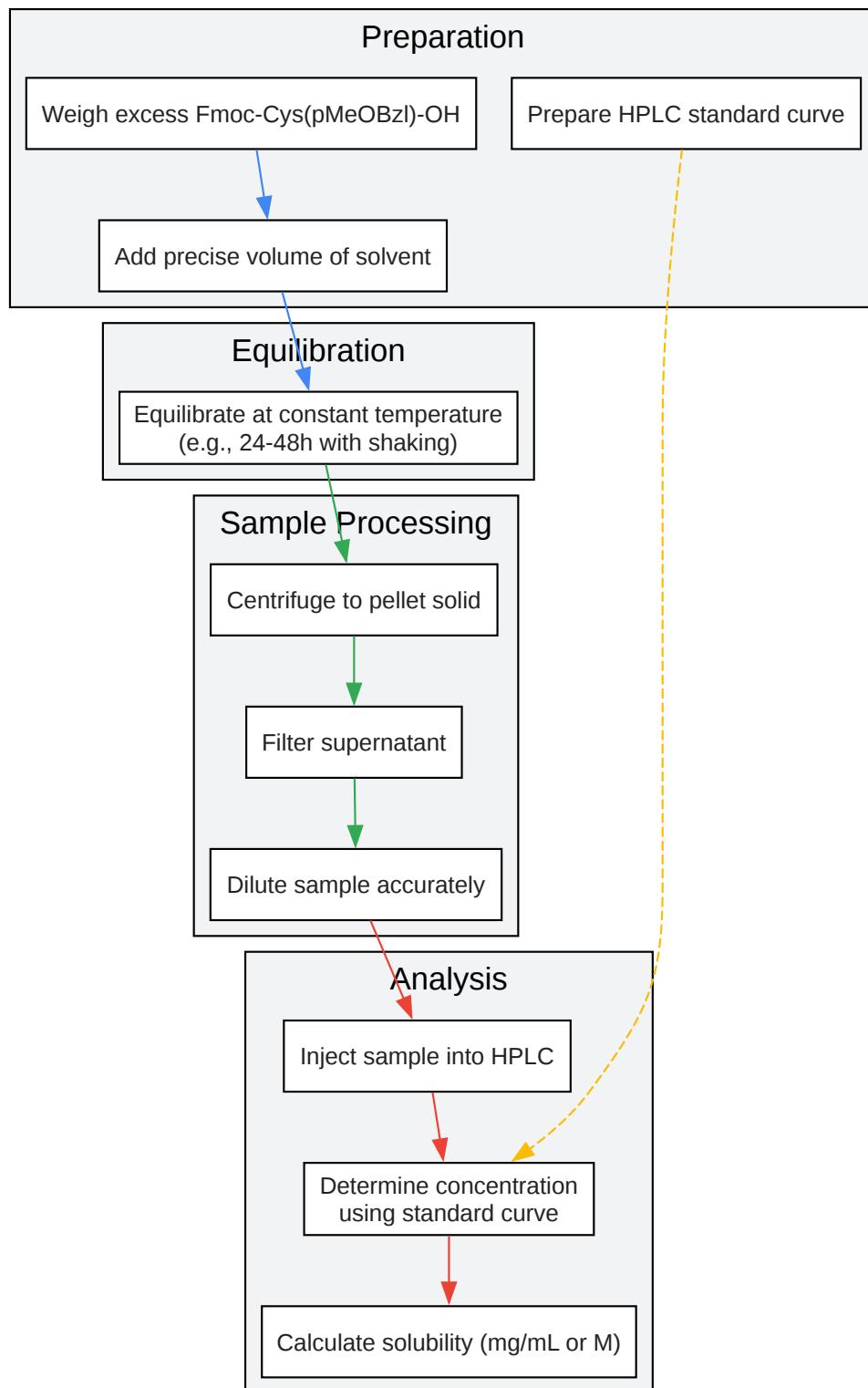
- Prepare a series of dilutions from the stock solution to create standards of varying concentrations.
- Inject each standard into the HPLC system and record the peak area at a suitable wavelength (e.g., 265 nm for the Fmoc group).
- Plot a calibration curve of peak area versus concentration.
- Preparation of Saturated Solutions:
 - Add an excess amount of **Fmoc-Cys(pMeOBzl)-OH** to a series of vials. An amount that ensures undissolved solid remains is crucial.
 - Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
 - Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solution should have visible undissolved solid.
- Sample Collection and Preparation:
 - After equilibration, carefully remove the vials from the shaker.
 - To separate the undissolved solid, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

- Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the standard curve.
- Analysis:
 - Inject the diluted sample into the HPLC system under the same conditions used for the standard curve.
 - Determine the peak area of **Fmoc-Cys(pMeOBzl)-OH** in the sample.
- Calculation:
 - Using the standard curve, determine the concentration of the diluted sample.
 - Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **Fmoc-Cys(pMeOBzl)-OH** in that solvent at the specified temperature.

Visualizations

Experimental Workflow for Solubility Determination

Workflow for Determining Fmoc-Amino Acid Solubility

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Caption: Workflow for determining Fmoc-amino acid solubility.

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